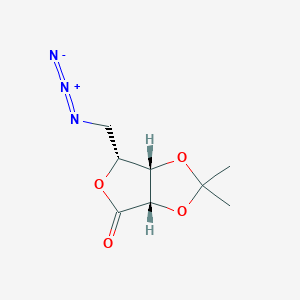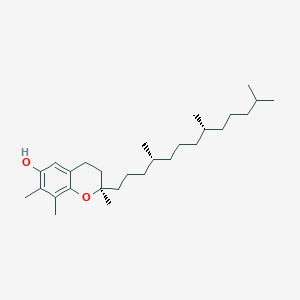![molecular formula C13H18N2 B030167 3-Benzyl-3,8-diazabicyclo[3.2.1]octane CAS No. 67571-90-8](/img/structure/B30167.png)
3-Benzyl-3,8-diazabicyclo[3.2.1]octane
Vue d'ensemble
Description
Synthesis Analysis
3-Benzyl-3,8-diazabicyclo[3.2.1]octane and its derivatives can be synthesized using different methodologies. One approach involves the use of pyroglutamic acid, leveraging amide activation for efficient synthesis. This method includes the reduction and cyclization of a nitroenamine intermediate, leading to the formation of 3,8-diazabicyclo[3.2.1]octane analogues, including 3-substituted azatropanes evaluated for their receptor affinity (Singh et al., 2007). Another noteworthy synthesis method involves desymmetrization via ring-closing metathesis, offering a route to diazabicyclo[3.2.1]octane derivatives with potential application in various fields (Burke et al., 1999).
Molecular Structure Analysis
The molecular structure of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives is characterized by their bicyclic framework, which includes nitrogen atoms at strategic positions. This structural arrangement influences the compound's reactivity and interaction with other molecules. X-ray crystallography studies provide insights into the compound's geometry, showcasing its potential for forming hydrogen bonds and self-assembly in crystal structures, indicative of its utility in supramolecular chemistry (Kostyanovsky et al., 1999).
Chemical Reactions and Properties
3-Benzyl-3,8-diazabicyclo[3.2.1]octane exhibits a range of chemical reactions, underlining its versatility. For instance, its derivatives undergo ring-opening reactions with phenols and related nucleophiles, demonstrating the compound's reactivity towards nucleophilic attack (Maraš et al., 2012). Furthermore, the compound's framework allows for intriguing chemical transformations, such as N → N acyl migration, highlighting its potential in synthetic chemistry (Cignarella et al., 1963).
Applications De Recherche Scientifique
Synthesis of Pharmacologically Useful Compounds : It serves as a versatile building block for creating cocaine analogues and features a hidden α-, β-, and ε-amino acid structure, which is useful in drug development (Pichlmair, Mereiter, & Jordis, 2004).
Potential Antiparkinson Agents : Synthesis of this compound has been explored for its potential in creating antiparkinson agents, specifically compounds analogous to Caramiphene and Cycrimine (Occelli, Fontanella, & Testa, 1977).
Dopamine Uptake Inhibitors : Analogues of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane have shown to be potent dopamine uptake inhibitors, indicating potential applications in neurological disorders (Loriga et al., 2007).
Analgesic Properties : Research has demonstrated its efficacy in increasing pain threshold and protecting against abdominal constriction in animal models, suggesting its use as an analgesic (Barlocco et al., 1998).
Microfilaricide Activity : Derivatives of this compound have been found to be effective microfilaricides in test systems, although they do not affect adult worms (Sturm, Cory, & Henry, 1977).
Enzyme-bound Conformation Elucidation : Its synthesis has aided in understanding the enzyme-bound conformation in farnesyltransferase, a key enzyme in cellular processes (Dinsmore et al., 2001).
Potential Anti-inflammatory Activity : Certain derivatives of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane have shown potential for anti-inflammatory activity (Fontanella, Occelli, & Testa, 1975).
Synthesis of Antitumor Antibiotics : It has been utilized in the total synthesis of (-)-lemonomycin, contributing to the development of antitumor antibiotics (Ashley & Stoltz, 2012).
Safety And Hazards
Orientations Futures
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane, is also the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is potential for future research and development in this area.
Propriétés
IUPAC Name |
3-benzyl-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-7-13(10-15)14-12/h1-5,12-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMPIEOTDBYZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497951 | |
| Record name | 3-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
CAS RN |
67571-90-8 | |
| Record name | 3-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)
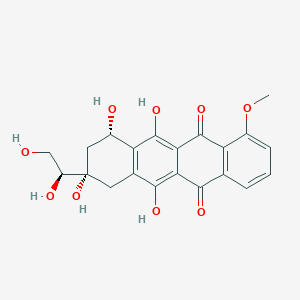
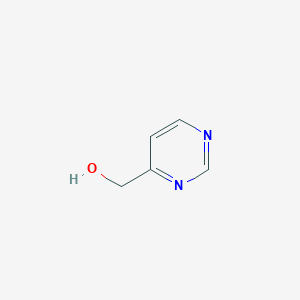
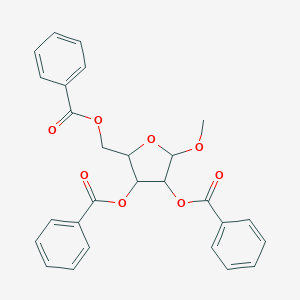
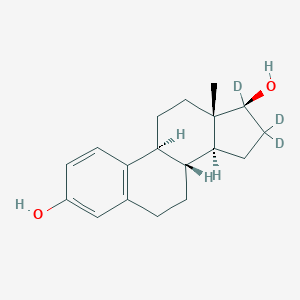

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)
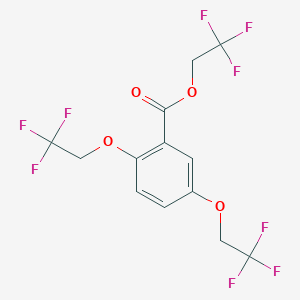
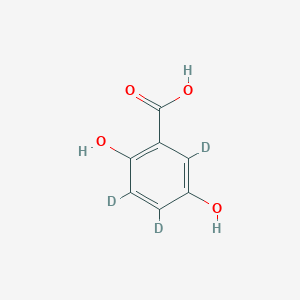
![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)
![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)
